1-(Buta-1,3-diyn-1-yl)-3-ethynylbenzene
Description
Structure and Molecular Formula
1-(Buta-1,3-diyn-1-yl)-3-ethynylbenzene is an aromatic compound featuring a benzene ring substituted at positions 1 and 3 with a buta-1,3-diynyl group (-C≡C-C≡CH) and an ethynyl group (-C≡CH), respectively. Its molecular formula is C₁₂H₆, with a molecular weight of 150.18 g/mol. The compound’s extended conjugation system, arising from three contiguous sp-hybridized carbons (butadiynyl) and an additional ethynyl group, imparts unique electronic and structural properties.
Properties
CAS No. |
154746-20-0 |
|---|---|
Molecular Formula |
C12H6 |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-buta-1,3-diynyl-3-ethynylbenzene |
InChI |
InChI=1S/C12H6/c1-3-5-7-12-9-6-8-11(4-2)10-12/h1-2,6,8-10H |
InChI Key |
OZQLQZISTMXHDY-UHFFFAOYSA-N |
SMILES |
C#CC#CC1=CC=CC(=C1)C#C |
Canonical SMILES |
C#CC#CC1=CC=CC(=C1)C#C |
Synonyms |
Benzene, 1-(1,3-butadiynyl)-3-ethynyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features
- Conjugation : The butadiynyl and ethynyl groups create a rigid, linear framework, enabling delocalized π-electron systems that enhance electronic conductivity and optical properties.
- Reactivity : The triple bonds are susceptible to cycloaddition reactions (e.g., [2+2] or Diels-Alder) and polymerization under specific conditions.
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The table below summarizes critical differences between 1-(Buta-1,3-diyn-1-yl)-3-ethynylbenzene and analogous compounds:
Key Observations
Conjugation Length :
- The target compound’s butadiynyl-ethynyl system enables broader π-conjugation than 4dd (fluorophenyl-substituted) or 1-buten-3-yne, reducing its HOMO-LUMO gap and increasing reactivity .
- Compound 4dd’s fluorophenyl group introduces electron-withdrawing effects, stabilizing the molecule but reducing conjugation compared to the ethynyl group in the target compound .
Substituent Effects :
Spectroscopic and Reactivity Comparisons
Infrared (IR) Spectroscopy :
Nuclear Magnetic Resonance (NMR) :
Reactivity :
- The target compound’s extended conjugation makes it more reactive in Sonogashira couplings or cycloadditions than 4dd. Computational studies using density-functional theory (DFT) with exact-exchange functionals (e.g., Becke’s hybrid functional) predict enhanced electron mobility and regioselectivity .
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